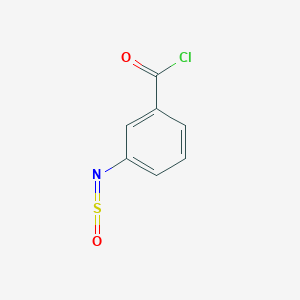

Benzoyl chloride, 3-(sulfinylamino)-

Description

BenchChem offers high-quality Benzoyl chloride, 3-(sulfinylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoyl chloride, 3-(sulfinylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

24305-84-8 |

|---|---|

Molecular Formula |

C7H4ClNO2S |

Molecular Weight |

201.63 g/mol |

IUPAC Name |

3-(sulfinylamino)benzoyl chloride |

InChI |

InChI=1S/C7H4ClNO2S/c8-7(10)5-2-1-3-6(4-5)9-12-11/h1-4H |

InChI Key |

XXCJBCCZDHGUSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N=S=O)C(=O)Cl |

Origin of Product |

United States |

Ii. Strategic Synthetic Methodologies for Benzoyl Chloride, 3 Sulfinylamino

Elucidation of Precursor Synthesis Routes for Benzoyl chloride, 3-(sulfinylamino)-

The construction of the target molecule is predicated on the sequential and efficient synthesis of its foundational precursors. This involves preparing a suitable aminobenzoic acid derivative, installing the sulfinylamino moiety, and finally, forming the acyl chloride.

The primary and most logical starting material for the synthesis is 3-aminobenzoic acid. This compound is commercially available, but understanding the synthesis of its derivatives is crucial for creating analogues. A common route to aminobenzoic acids is the reduction of the corresponding nitrobenzoic acid. For instance, 3-nitrobenzoic acid can be effectively reduced to 3-aminobenzoic acid using various reducing agents.

Catalytic hydrogenation is a widely employed method. For example, the reduction of p-nitrobenzoic acid to p-aminobenzoic acid is achieved with high yield using a Raney nickel catalyst under hydrogen pressure. chemicalbook.com This method is generally applicable to other isomers.

Table 1: Representative Conditions for the Reduction of Nitrobenzoic Acids

| Nitro-Substituted Acid | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| p-Nitrobenzoic Acid | Raney Nickel, H₂ | Water, THF | 100 | 97.2 |

| 3-Nitrobenzoic Acid | Fe/HCl | Water/Ethanol | Reflux | >90 |

This table presents typical reduction methods applicable to the synthesis of aminobenzoic acid precursors.

Another classical approach is the Ullmann condensation, which can be used to synthesize N-aryl anthranilic acids by reacting an o-chlorobenzoic acid derivative with an aniline (B41778) in the presence of a copper catalyst. ekb.eg While typically used for N-aryl derivatives, this highlights a versatile method for creating substituted aminobenzoic acid backbones.

The introduction of the sulfinylamino (-N=S=O) group onto the aromatic amine is a critical step. The most direct method for this transformation is the reaction of an aromatic amine with thionyl chloride (SOCl₂). This reaction typically proceeds by treating the aminobenzoic acid with thionyl chloride, which reacts with the amino group to form the N-sulfinylamino linkage.

A significant challenge in this synthesis is the presence of two functional groups on the 3-aminobenzoic acid precursor that can react with thionyl chloride: the amino group and the carboxylic acid group. A widely investigated process involves treating an aminobenzoic acid with thionyl chloride, which can result in the reaction of both groups, yielding a thionylaminobenzoyl chloride intermediate. google.com The reaction conditions, such as temperature and stoichiometry, must be carefully controlled to favor the desired N-sulfinylation.

The general reaction is: Ar-NH₂ + SOCl₂ → Ar-N=S=O + 2 HCl

This reaction is often carried out in an inert solvent like dichloromethane (B109758) or chloroform (B151607) at controlled temperatures.

The final step in the synthetic sequence is the conversion of the carboxylic acid group of the 3-(sulfinylamino)benzoic acid intermediate into an acyl chloride. Thionyl chloride is the most common and cost-effective reagent for this transformation. rsc.orgchemguide.co.uk The reaction converts the carboxylic acid into the more reactive acyl chloride, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts, which simplifies purification. chemguide.co.ukresearchgate.net

The reaction is: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

This conversion is typically performed by heating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent or neat. researchgate.netyoutube.com The progress of the reaction can be monitored by infrared spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the acyl chloride at a higher frequency. google.com To accelerate the reaction, a catalytic amount of N,N-dimethylformamide (DMF) is often added. researchgate.netyoutube.com

Given that thionyl chloride is used for both the N-sulfinylation and the acyl chloride formation, a one-pot synthesis from 3-aminobenzoic acid is conceivable. By treating 3-aminobenzoic acid with a sufficient excess of thionyl chloride, both the amino and carboxylic acid groups would react to form the target molecule, Benzoyl chloride, 3-(sulfinylamino)-. google.com However, careful optimization would be required to manage selectivity and potential side reactions.

Classical and Modern Approaches to the Synthesis of Benzoyl chloride, 3-(sulfinylamino)-

The synthesis of N-sulfinylamines and acyl chlorides has evolved from traditional stoichiometric methods to more refined and catalytic approaches.

The classical synthesis of both N-sulfinylamines and acyl chlorides heavily relies on stoichiometric inorganic reagents.

For N-Sulfinylamine Formation: The reaction of primary aromatic amines with thionyl chloride has been the standard method for decades. This reaction is typically performed in a non-polar solvent, and sometimes a tertiary amine base is added to scavenge the HCl produced, although this can lead to complications.

For Acyl Chloride Formation: Besides thionyl chloride, other traditional reagents include phosphorus pentachloride (PCl₅) and oxalyl chloride. rsc.orgchemguide.co.uk PCl₅ reacts vigorously to produce the acyl chloride and phosphorus oxychloride (POCl₃). chemguide.co.uk Oxalyl chloride is another effective, albeit more expensive, reagent that produces only gaseous byproducts.

Table 2: Comparison of Classical Chlorinating Agents for Carboxylic Acids

| Reagent | Formula | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gases) | Inexpensive, volatile byproducts | Can cause side reactions (e.g., chlorination at α-carbon) youtube.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Highly reactive | Solid reagent, liquid byproduct requires separation chemguide.co.uk |

This table summarizes the features of common reagents used in the traditional synthesis of acyl chlorides.

Modern synthetic chemistry has seen a shift towards developing more efficient and milder catalytic methods for transformations relevant to the synthesis of Benzoyl chloride, 3-(sulfinylamino)-.

While the direct catalytic synthesis of the target molecule is not widely reported, advances have been made in the synthesis of its constituent functional groups. For the synthesis of sulfinamides (related to N-sulfinylamines), palladium-catalyzed methods have been developed for the addition of aryl halides to N-sulfinylamines, showcasing the use of metal catalysis in forming S-N bonds. acs.org Furthermore, Ni(II)-catalyzed additions of aryl boroxines to sulfinylamine reagents have been reported for the catalytic synthesis of sulfinamides. bohrium.com

For acyl chloride formation, recent innovations include the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base, which allows for the rapid conversion of carboxylic acids to acyl chlorides under mild conditions, even for acid-sensitive substrates. organic-chemistry.org Visible-light photocatalysis has also emerged as a method to generate acyl chlorides from aldehydes using Ru(bpy)₃Cl₂ as a photocatalyst. organic-chemistry.org While these specific methods may not be directly applicable without modification, they represent the frontier of catalyst development for these key functional group transformations.

Process Optimization and Scale-Up Considerations for Benzoyl chloride, 3-(sulfinylamino)- Production

The transition from a laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters and consideration of reactor design. These factors are crucial for ensuring a safe, efficient, and cost-effective manufacturing process.

Reaction Parameter Optimization (Temperature, Pressure, Concentration, Stoichiometry)

Optimizing reaction parameters is essential for maximizing product yield and purity while minimizing reaction time and energy consumption. For the synthesis of Benzoyl chloride, 3-(sulfinylamino)-, each parameter would need to be systematically investigated.

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. For the chlorination of a carboxylic acid with thionyl chloride, reactions are often heated to reflux to ensure complete conversion. However, higher temperatures can also lead to degradation of the product or the formation of impurities. A study on the synthesis of a related compound, 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride, involved metering thionyl chloride at 80-90°C. google.com

Pressure: Many reactions for producing acyl chlorides are run at atmospheric pressure. However, the removal of excess volatile reagents like thionyl chloride is often performed under reduced pressure. This allows for the separation of the reagent at a lower temperature, which can be beneficial for thermally sensitive products.

Concentration: The concentration of reactants can affect the reaction rate and, in some cases, the product distribution. In continuous flow processes, reactant concentration is a key parameter that is often optimized to maximize throughput and yield.

Stoichiometry: The molar ratio of reactants is critical for achieving high conversion and minimizing waste. For the conversion of a carboxylic acid to an acyl chloride, a slight excess of the chlorinating agent is often used to ensure the complete conversion of the starting material. However, a large excess would be wasteful and require more extensive purification.

Table 2: Hypothetical Optimization of Reaction Parameters for Chlorination Step

| Parameter | Investigated Range | Optimal Value (Hypothetical) | Rationale |

| Temperature (°C) | 25 - 100 | 70 | Balances reaction rate and thermal stability. |

| Pressure (atm) | 1 (reaction), <0.1 (purification) | 1 (reaction), 0.1 (purification) | Atmospheric for reaction, vacuum for purification. |

| Thionyl Chloride (equivalents) | 1.0 - 2.0 | 1.2 | Ensures complete conversion without excessive waste. |

| Reaction Time (hours) | 1 - 8 | 3 | Time required for complete conversion at optimal temperature. |

Reactor Design and Engineering Implications for Batch and Continuous Processes

The choice between a batch and a continuous process for the production of Benzoyl chloride, 3-(sulfinylamino)- would depend on the scale of production, safety considerations, and economic factors.

Batch Processes: For smaller-scale production, a batch reactor, such as a stirred-tank reactor, is often used. These reactors are versatile and can be used for multiple steps of a synthesis. For the proposed synthesis, a glass-lined reactor would be suitable to handle the corrosive nature of thionyl chloride and the acidic byproducts. The reactor would need to be equipped with a reflux condenser and a scrubbing system for the off-gases.

Continuous Processes: For larger-scale production, a continuous flow process can offer several advantages, including improved safety, better heat and mass transfer, and higher throughput. nih.gov A continuous process for the synthesis of Benzoyl chloride, 3-(sulfinylamino)- could involve pumping a solution of 3-(sulfinylamino)benzoic acid and the chlorinating agent through a heated reactor, such as a plug flow reactor (PFR) or a series of continuous stirred-tank reactors (CSTRs). The product stream would then be continuously purified. Continuous processes can be more easily automated, leading to more consistent product quality. The development of continuous flow protocols for the synthesis of sulfonyl chlorides has demonstrated the potential for high space-time yields and improved process safety.

Table 3: Comparison of Batch and Continuous Processes for Production

| Feature | Batch Process | Continuous Process |

| Scale | Small to medium | Medium to large |

| Safety | Potential for thermal runaway in large volumes | Improved heat transfer, smaller reaction volumes |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, residence time |

| Throughput | Lower | Higher |

| Flexibility | High | Lower (dedicated equipment) |

Advancements in Continuous Flow Synthesis of Benzoyl chloride, 3-(sulfinylamino)-

The development of continuous flow synthesis methodologies for complex chemical compounds represents a significant leap forward in pharmaceutical and chemical manufacturing. This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater consistency, and the potential for automation. While the application of flow chemistry is expanding rapidly, its application to the synthesis of every specific compound is not always documented.

Currently, detailed research findings specifically outlining the development of a continuous flow synthesis for Benzoyl chloride, 3-(sulfinylamino)- are not extensively available in publicly accessible scientific literature. Research in flow chemistry often focuses on classes of compounds or specific reaction types that can be translated to various targets. For instance, studies have successfully demonstrated the continuous synthesis of related structures, such as m-sulfamoylbenzamide analogues, starting from m-(chlorosulfonyl)benzoyl chloride. nih.gov These processes highlight the advantages of flow chemistry, such as increased selectivity at higher temperatures without the need for catalysts, achieving yields between 65% and 99% for various analogues. nih.gov

The principles demonstrated in the synthesis of analogous compounds provide a foundational framework for the potential development of a continuous flow process for Benzoyl chloride, 3-(sulfinylamino)-. Such a development would likely involve the optimization of several key parameters.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis Optimization

| Parameter | Range/Options | Rationale |

| Reactant Streams | Solution of a 3-aminobenzoyl chloride derivative; Solution of a sulfinylating agent (e.g., thionyl chloride) | Precise stoichiometric control and mixing. |

| Solvent System | Acetonitrile (CH3CN), Dichloromethane (CH2Cl2), Tetrahydrofuran (THF) | To ensure solubility of reactants and intermediates, and to manage reaction temperature. nih.gov |

| Reactor Type | Microreactor, Packed-bed reactor, Tube reactor | To optimize mixing and heat transfer for the specific reaction kinetics. nih.gov |

| Temperature | 20 °C - 80 °C | To control reaction rate and minimize side-product formation. nih.gov |

| Residence Time | Seconds to Minutes | To ensure complete conversion while preventing degradation. |

| Flow Rate | µL/min to mL/min | To control residence time and production throughput. nih.gov |

| Quenching Agent | Aqueous solution (e.g., water, brine) | To stop the reaction at the desired point. |

The development would likely begin with the translation of an established batch synthesis to a flow regime. This involves pumping streams of the precursor, 3-aminobenzoyl chloride, and a suitable sulfinylating agent, such as thionyl chloride, into a T-mixer or microreactor. The resulting mixture would then flow through a temperature-controlled reactor coil for a specific residence time to allow for the formation of the N-sulfinylamino group.

A key advantage of a microreactor in this context would be its superior mixing capabilities compared to batch reactors. nih.gov This enhanced mixing can lead to improved chemoselectivity, a critical factor when dealing with multifunctional starting materials. nih.gov In the case of related syntheses, moving from batch to continuous flow has been shown to increase the average chemoselectivity from 80% to 94%. nih.gov

Further research and development are necessary to establish a dedicated continuous flow synthesis for Benzoyl chloride, 3-(sulfinylamino)-. However, the successes achieved with structurally similar compounds provide a strong indication that such a process is feasible and would likely offer significant advantages in terms of efficiency, safety, and product quality.

Iii. Reactivity Profiles and Mechanistic Investigations of Benzoyl Chloride, 3 Sulfinylamino

Reactivity at the Acyl Chloride Functional Group of Benzoyl chloride, 3-(sulfinylamino)-

The acyl chloride group is a derivative of a carboxylic acid and is characterized by a carbonyl carbon that is highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility. masterorganicchemistry.com

Benzoyl chloride, 3-(sulfinylamino)- is expected to readily undergo nucleophilic acyl substitution reactions. evitachem.comlibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to yield the substituted product. libretexts.org

The general mechanism proceeds as follows:

Nucleophilic attack: The nucleophile adds to the carbonyl carbon.

Formation of a tetrahedral intermediate: A transient species with a tetrahedral carbon is formed.

Elimination of the leaving group: The chloride ion is expelled, and the carbonyl double bond is reformed.

A variety of nucleophiles can be employed in this reaction, leading to a diverse range of products. The outcomes of these reactions are summarized in the interactive data table below.

| Nucleophile | Reagent Example | Product Class |

| Water | H₂O | Carboxylic acid |

| Alcohol | R'OH | Ester |

| Amine | R'NH₂ | Amide |

| Carboxylate | R'COO⁻ | Anhydride |

| Cyanide | NaCN | Acyl cyanide |

Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. masterorganicchemistry.comlibretexts.org In this context, Benzoyl chloride, 3-(sulfinylamino)- can serve as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comresearchgate.netchemguide.co.uk

The reaction mechanism involves the formation of a highly electrophilic acylium ion, which is generated by the interaction of the acyl chloride with the Lewis acid. This acylium ion is then attacked by the π-electrons of an aromatic substrate. The sulfinylamino group on the benzoyl chloride is expected to be a deactivating group, which may influence the reactivity of the acyl chloride in this reaction.

Reaction Scheme: Benzoyl chloride, 3-(sulfinylamino)- + Aromatic Compound (e.g., Benzene) --(AlCl₃)--> 3-(Sulfinylamino)benzophenone derivative + HCl

The reaction conditions, such as solvent and temperature, can significantly impact the yield and selectivity of the Friedel-Crafts acylation. researchgate.net

The acyl chloride functionality of Benzoyl chloride, 3-(sulfinylamino)- provides a direct route to the synthesis of anhydrides and esters.

Anhydride Formation: Reaction with a carboxylate salt or a carboxylic acid in the presence of a base will yield a mixed anhydride. If reacted with the sodium salt of 3-(sulfinylamino)benzoic acid, it would form the corresponding symmetric anhydride.

Ester Formation: Esters are readily formed by the reaction of Benzoyl chloride, 3-(sulfinylamino)- with alcohols. This reaction, known as esterification, is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The general reaction is highly efficient for primary and secondary alcohols.

The following table summarizes these selective transformations.

| Reactant | Product | Conditions |

| Carboxylic acid/carboxylate | Anhydride | Base (e.g., pyridine) |

| Alcohol | Ester | Base (e.g., pyridine) |

While acyl chlorides are generally stable, certain rearrangement and fragmentation reactions can occur under specific conditions, though such reactions are not commonly reported for simple benzoyl chlorides. The presence of the 3-(sulfinylamino)- substituent does not immediately suggest any common named rearrangement pathways for the acyl chloride group itself under typical reaction conditions. Fragmentation would likely require high-energy conditions such as mass spectrometry, leading to the characteristic loss of CO and Cl.

Transformations Involving the Sulfinylamino Moiety of Benzoyl chloride, 3-(sulfinylamino)-

The sulfinylamino (-N=S=O) group offers a site for redox chemistry, allowing for the modulation of the sulfur oxidation state.

Oxidation: The sulfinylamino group can be oxidized to a sulfonylamino group (-NHSO₂-). This transformation can be achieved using various oxidizing agents. For instance, N-chlorosuccinimide (NCS) has been used to oxidize sulfinamides to sulfonimidamides. beilstein-journals.orgbeilstein-journals.org A similar oxidation of the N-sulfinylamino group could potentially lead to the formation of a sulfamoyl chloride derivative, although this specific reaction for Benzoyl chloride, 3-(sulfinylamino)- is not documented.

Reduction: The sulfinylamino group can be reduced to a sulfenamide (B3320178) or further to an amine. The reduction of sulfinamides to the corresponding amines can be accomplished with various reducing agents. A one-step synthesis of sulfinamides from sulfonyl chlorides has been reported, involving an in-situ reduction. nih.gov This suggests that the sulfur-nitrogen bond in the sulfinylamino group is susceptible to reductive cleavage under appropriate conditions.

The potential redox transformations are outlined in the table below.

| Reaction | Reagent Example | Potential Product Functional Group |

| Oxidation | N-Chlorosuccinimide (NCS) | Sulfonylamino |

| Reduction | Triphenylphosphine | Sulfenamide |

Reactions of the Secondary Amine (-NH-) Functionality (e.g., Alkylation, Acylation, Condensation)

While direct experimental data on the alkylation, acylation, and condensation reactions of the secondary amine functionality in Benzoyl chloride, 3-(sulfinylamino)- is not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous N-sulfinylamines and N-sulfinylanilines.

Alkylation: The nitrogen atom in the sulfinylamino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to alkylation. However, the presence of the electron-withdrawing sulfinyl group and the benzoyl chloride moiety is expected to decrease its nucleophilicity compared to a simple aniline (B41778). Reactions with alkyl halides would likely require a base to deprotonate the amine, forming a more potent nucleophile. The choice of base and solvent would be critical to avoid side reactions, particularly with the highly reactive benzoyl chloride group. Nickel-catalyzed hydroalkylation of olefins with N-sulfonyl amines has been reported, suggesting that transition metal catalysis could be a viable strategy for the alkylation of the sulfinylamino group, potentially offering higher selectivity. nih.govresearchgate.net

Acylation: Acylation of the secondary amine can be envisioned with various acylating agents, such as other acyl chlorides or anhydrides. This reaction would lead to the formation of an N-acylsulfinamide derivative. Given the high reactivity of the benzoyl chloride already present in the molecule, intermolecular acylation would need to be carefully controlled to prevent self-polymerization. Intramolecular acylation is also a possibility, potentially leading to cyclic structures, although the meta-substitution pattern makes this less favorable than in ortho-substituted analogues.

Condensation Reactions: The sulfinylamino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form N-sulfinyl imines. organic-chemistry.org These reactions are often catalyzed by Lewis acids or dehydrating agents. The formation of such imines from Benzoyl chloride, 3-(sulfinylamino)- would introduce a new reactive site into the molecule, opening up further avenues for synthetic transformations, including the synthesis of various heterocyclic compounds. nih.govresearchgate.netrsc.org Sulfinylperfluoroalkanesulfonamides have been shown to react with aldehydes and ketones with the elimination of sulfur dioxide, suggesting a potential reaction pathway for N-sulfinylanilines as well. rsc.org

A summary of expected reaction conditions for the secondary amine functionality is presented in Table 1.

Table 1: Predicted Reaction Conditions for the Secondary Amine Functionality

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), Aprotic solvent | N-alkyl-3-(sulfinylamino)benzoyl chloride |

| Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et₃N) | N-acyl-3-(sulfinylamino)benzoyl chloride |

| Condensation | Aldehyde or Ketone, Lewis acid catalyst (e.g., TiCl₄), Dehydrating agent | 3-(N-sulfinyl imine)benzoyl chloride |

Stereoselective Transformations and Chiral Induction at the Sulfur Center (if applicable)

The sulfur atom in the sulfinylamino group is a stereocenter, meaning that Benzoyl chloride, 3-(sulfinylamino)- can exist as a pair of enantiomers. This chirality is a key feature of sulfinylamines and has been extensively exploited in asymmetric synthesis. acs.org

Stereoselective synthesis of chiral sulfinyl compounds is a well-established field, often relying on the use of chiral auxiliaries or catalysts. acs.org For instance, the reaction of a primary amine with thionyl chloride in the presence of a chiral base can lead to the formation of an enantioenriched N-sulfinylamine.

Once formed, the chiral sulfinyl group can act as a powerful chiral auxiliary, directing the stereochemical outcome of subsequent reactions. For example, nucleophilic additions to N-sulfinyl imines derived from chiral N-sulfinylamines often proceed with high diastereoselectivity. This has been widely applied in the asymmetric synthesis of amines and nitrogen-containing heterocycles. nih.govresearchgate.netrsc.org

Furthermore, the sulfur center itself can undergo stereospecific transformations. For example, oxidation of a chiral sulfinamide to a sulfonamide often proceeds with retention of configuration at the sulfur atom. Conversely, nucleophilic substitution at the sulfur center can occur with either inversion or retention of configuration, depending on the reaction conditions and the nature of the nucleophile and leaving group.

While specific studies on stereoselective transformations of Benzoyl chloride, 3-(sulfinylamino)- are not available, the principles established for other chiral sulfinyl compounds would be expected to apply. The development of stereoselective reactions involving this molecule would be a valuable endeavor, providing access to enantiomerically pure building blocks for the synthesis of complex chiral molecules.

Intermolecular and Intramolecular Reaction Pathways of Benzoyl chloride, 3-(sulfinylamino)-

The presence of two reactive functional groups within the same molecule allows for a variety of intermolecular and intramolecular reaction pathways.

The bifunctional nature of Benzoyl chloride, 3-(sulfinylamino)- makes it a potential precursor for the synthesis of various heterocyclic compounds.

Intramolecular Cyclization: While the meta-disposition of the reactive groups is not ideal for the formation of common five- or six-membered rings, intramolecular cyclization could potentially lead to the formation of larger ring systems, such as seven-membered benzodiazepine (B76468) or benzothiazepine (B8601423) derivatives. For instance, under conditions that promote nucleophilic attack of the sulfinylamino nitrogen onto the benzoyl chloride carbonyl carbon, a seven-membered ring could be formed. Such reactions are often facilitated by a base to enhance the nucleophilicity of the amine. The synthesis of benzodiazepines from aminobenzoyl chlorides is a known transformation, suggesting that a similar pathway could be accessible for the sulfinylamino analogue. nih.govmdpi.comgoogle.comgoogleapis.comwum.edu.pl Similarly, the synthesis of benzothiazines from related precursors has been reported. psu.edursc.orgnih.govnih.govrsc.org

Intermolecular Cyclization: In the presence of a suitable bifunctional reagent, Benzoyl chloride, 3-(sulfinylamino)- could undergo intermolecular cyclization reactions to form various heterocycles. For example, reaction with a dinucleophile could lead to the formation of macrocyclic structures.

The presence of both a nucleophilic amine and an electrophilic acyl chloride group within the same molecule raises the possibility of self-condensation, leading to oligomers or polymers. This is a well-known reaction for aminobenzoyl chlorides, which can polymerize to form polyamides. google.comresearchgate.netgoogle.com

For Benzoyl chloride, 3-(sulfinylamino)-, this intermolecular reaction would involve the nucleophilic attack of the sulfinylamino group of one molecule onto the benzoyl chloride group of another, forming an amide linkage. This process could repeat to form a polyamide chain with pendant sulfinyl groups. The reaction conditions, such as temperature, concentration, and the presence of a base or catalyst, would significantly influence the degree of polymerization and the properties of the resulting polymer. The steric bulk and electronic properties of the sulfinylamino group would also play a crucial role in the polymerization process.

Beyond covalent polymerization, Benzoyl chloride, 3-(sulfinylamino)- has the potential to form dimers and other supramolecular assemblies through non-covalent interactions. The sulfinylamino group, with its polar S=O bond and the N-H group, can act as both a hydrogen bond donor and acceptor. The aromatic ring can participate in π-π stacking interactions.

These intermolecular forces could lead to the formation of well-ordered structures in the solid state or in solution. For instance, hydrogen bonding between the N-H of one molecule and the S=O of another could lead to the formation of dimeric or polymeric chains. The benzoyl chloride group, while highly reactive, could also participate in weaker interactions, such as halogen bonding. The study of the supramolecular chemistry of this molecule could reveal interesting self-assembly behaviors and potentially lead to the development of new materials with tailored properties.

Kinetic and Thermodynamic Aspects of Benzoyl chloride, 3-(sulfinylamino)- Reactivity

A quantitative understanding of the reactivity of Benzoyl chloride, 3-(sulfinylamino)- requires the study of the kinetics and thermodynamics of its various reactions.

Kinetics: The rates of the reactions involving this compound will be influenced by several factors, including the nature of the reactants, the solvent, the temperature, and the presence of catalysts. For example, the rate of nucleophilic attack on the benzoyl chloride will depend on the nucleophilicity of the attacking species. The presence of the electron-withdrawing sulfinylamino group is expected to have a modest effect on the electrophilicity of the benzoyl chloride, as it is in the meta position.

Computational studies on the radical addition to sulfinylamines have shown that the reaction is kinetically favored at the sulfur atom, even though addition to the nitrogen atom is thermodynamically more favorable. nih.govrsc.orgrsc.org This highlights the importance of kinetic control in determining the outcome of reactions involving the sulfinylamino group. Kinetic resolution of sulfinamides has also been reported, indicating that enantioselective reactions can be governed by differences in reaction rates. researchgate.net

Thermodynamics: The thermodynamic stability of the products will determine the position of equilibrium for reversible reactions. For example, in the formation of heterocycles, the stability of the resulting ring system will be a key driving force. Ring strain and steric interactions will play a significant role in determining the relative energies of reactants, intermediates, and products.

Detailed kinetic and thermodynamic studies, likely involving a combination of experimental measurements and computational modeling, would be necessary to fully elucidate the complex reactivity of Benzoyl chloride, 3-(sulfinylamino)-. Such studies would provide valuable insights for the rational design of synthetic routes utilizing this versatile building block.

Catalytic Influence on Benzoyl chloride, 3-(sulfinylamino)- Reactions

Catalysis is essential for controlling the reactivity and selectivity of reactions involving acyl chlorides. Various catalytic systems can be employed to enhance reaction rates, improve yields, and direct the reaction towards a desired product.

Lewis acids are widely used to catalyze acylation reactions, most notably the Friedel-Crafts acylation. wikipedia.org A Lewis acid, such as AlCl₃ or FeCl₃, coordinates to the carbonyl oxygen or the chloride atom of the benzoyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating attack by a nucleophile (e.g., an aromatic ring). nih.govresearchgate.net

The mechanism involves the formation of a highly reactive acylium ion or a polarized acyl chloride-Lewis acid complex. For Benzoyl chloride, 3-(sulfinylamino)-, the sulfinylamino group, with lone pairs on both nitrogen and oxygen, could also interact with the Lewis acid. This might lead to competitive binding, potentially requiring stoichiometric amounts of the catalyst or influencing the regioselectivity of the reaction.

| Lewis Acid Catalyst | Typical Application | Expected Role in Reactions of Benzoyl chloride, 3-(sulfinylamino)- |

|---|---|---|

| AlCl₃, FeCl₃ | Friedel-Crafts acylation | Activation of the acyl chloride for C-C bond formation with arenes. |

| ZnCl₂ | Acylation of alcohols and phenols | Catalyzes ester formation under milder conditions. researchgate.net |

| Sc(OTf)₃, Yb(OTf)₃ | Acylation with acid anhydrides and chlorides | Highly efficient and often recyclable catalysts for ester and amide formation. researchgate.net |

This table provides examples of common Lewis acid catalysts and their expected applications in reactions involving the subject compound.

While the acyl chloride group is the primary site of reactivity, the aromatic ring of Benzoyl chloride, 3-(sulfinylamino)- can participate in transition metal-catalyzed cross-coupling reactions, provided a suitable leaving group (e.g., Br, I, OTf) is also present on the ring. However, some modern methods allow for the direct C-H functionalization or the use of the acyl chloride itself as a coupling partner.

For example, in the acyl Sonogashira reaction, an acyl chloride couples with a terminal alkyne, catalyzed by palladium and copper complexes. More advanced methods have explored the decarbonylative coupling of benzoyl chlorides, where the -COCl group is replaced. The sulfinylamino group would need to be stable under the reaction conditions and could potentially act as a coordinating ligand, influencing the catalyst's activity. nih.gov The development of catalysts robust to sulfur-containing functional groups is an active area of research, as sulfur compounds can sometimes poison transition metal catalysts. researchgate.net

Organocatalysis offers a metal-free alternative for promoting reactions of acyl chlorides. Nucleophilic catalysts, such as 4-(Dimethylamino)pyridine (DMAP) or certain N-heterocyclic carbenes (NHCs), are highly effective in accelerating acylation reactions. They typically react with the acyl chloride to form a highly reactive acyl-pyridinium or acyl-azolium intermediate, which is then more susceptible to attack by the final nucleophile (e.g., a sterically hindered alcohol).

Bifunctional organocatalysts, which possess both a basic and an acidic (e.g., thiourea) site, could be employed in stereoselective derivatizations. beilstein-journals.org Such catalysts could activate both the Benzoyl chloride, 3-(sulfinylamino)- and a prochiral nucleophile simultaneously, enabling the synthesis of chiral derivatives with high enantioselectivity. The 3-(sulfinylamino) group could play a role in substrate recognition and binding to the catalyst through hydrogen bonding or other non-covalent interactions.

Photoredox Catalysis and Electrocatalysis in Transformations of Benzoyl chloride, 3-(sulfinylamino)-

Consequently, there are no detailed research findings, mechanistic investigations, or data tables to report for the transformation of this particular compound under photoredox or electrochemical conditions. The reactivity of related structures in such catalytic systems can be found in the broader chemical literature, but a focused discussion on Benzoyl chloride, 3-(sulfinylamino)- is precluded by the lack of specific data.

Future research in this area would be necessary to elucidate the potential reactivity profiles and synthetic utility of Benzoyl chloride, 3-(sulfinylamino)- in photoredox and electrocatalytic transformations. Such studies would need to establish optimal reaction conditions, identify suitable catalysts, and investigate the resulting products and reaction mechanisms. Without this foundational research, a detailed and scientifically accurate account for this specific subsection cannot be provided at this time.

Iv. Derivatization and Advanced Synthetic Applications of Benzoyl Chloride, 3 Sulfinylamino

Synthesis of Novel Heterocyclic Scaffolds Utilizing Benzoyl chloride, 3-(sulfinylamino)-

There is currently no available scientific literature detailing the successful use of Benzoyl chloride, 3-(sulfinylamino)- for the synthesis of the heterocyclic systems listed below. The following sections are therefore speculative and highlight the lack of published research in these areas.

Indole (B1671886) and Quinoline (B57606) Derivatives via Cyclization Reactions

No documented examples exist of Benzoyl chloride, 3-(sulfinylamino)- being used as a precursor for the synthesis of indole or quinoline derivatives through cyclization reactions.

Pyridazine (B1198779) and Pyrimidine (B1678525) Analogues from Multi-Component Reactions

There are no published studies demonstrating the use of Benzoyl chloride, 3-(sulfinylamino)- as a component in multi-component reactions to generate pyridazine or pyrimidine analogues.

Spiro-Compounds and Fused Ring Systems Construction

Information regarding the role of Benzoyl chloride, 3-(sulfinylamino)- in the construction of spiro-compounds or fused ring systems is absent from the current body of scientific literature.

Leveraging Benzoyl chloride, 3-(sulfinylamino)- in Complex Molecule Synthesis

Strategic Intermediate in Total Synthesis Efforts of Natural Products and Analogues

A thorough search of synthetic chemistry literature, including major databases, reveals no instances of Benzoyl chloride, 3-(sulfinylamino)- being employed as a strategic intermediate in the total synthesis of any natural products or their analogues. Its potential in this field remains unexplored and undocumented.

Construction of Macrocyclic Structures and Cryptands

The synthesis of macrocycles and cryptands often relies on high-dilution condensation reactions between bifunctional building blocks. Benzoyl chloride, 3-(sulfinylamino)- is a prime candidate for such syntheses due to its rigid aromatic backbone and reactive acyl chloride group.

In macrocycle synthesis, the benzoyl chloride moiety can readily undergo acylation with polyamines or polyethers containing terminal amino groups. For instance, reaction with a linear diamine under high-dilution conditions would favor intramolecular cyclization to form a macrocyclic lactam, incorporating the 3-(sulfinylamino)phenyl group into the macrocyclic framework. The size of the resulting macrocycle can be systematically varied by changing the length and nature of the diamine linker.

The construction of cryptands, which are three-dimensional bicyclic or polycyclic molecules, represents a more complex synthetic challenge. cambridgescholars.com A common strategy involves a stepwise approach where two bridgehead atoms, typically nitrogen, are linked by three chains or "bridges". cambridgescholars.combeilstein-journals.org Benzoyl chloride, 3-(sulfinylamino)- can be envisioned as a component of one of these bridges. A potential synthetic route could involve the initial formation of a macrocycle containing two secondary amine groups, followed by a final cyclization step with a molecule like Benzoyl chloride, 3-(sulfinylamino)- to form the third bridge, thus completing the cryptand structure. nih.govbeilstein-journals.org The sulfinylamino group within the cryptand framework could serve as an additional binding site or introduce chirality into the host molecule.

Table 1: Potential Macrocyclic and Cryptand Structures Derived from Benzoyl chloride, 3-(sulfinylamino)-

| Reactant(s) | Structure Type | Potential Cavity Size (Å) | Key Features |

| 1,5-Diaminopentane | Macrocycle (Lactam) | 4-6 | Flexible aliphatic chain, single sulfinylamino group |

| 1,4-Bis(aminomethyl)benzene | Macrocycle (Lactam) | 6-8 | Rigid aromatic spacer, potential for π-stacking |

| Tris(2-aminoethyl)amine | Cryptand | 5-7 | Nitrogen bridgehead, encapsulates small cations |

| Diaza-18-crown-6 | Cryptand | 7-9 | Mixed N/O donor atoms, selective ion binding |

Grafting onto Polymer Backbones for Functional Materials Development

The modification of polymer surfaces is crucial for creating materials with tailored properties such as hydrophilicity, biocompatibility, or catalytic activity. The "grafting onto" method, which involves attaching pre-synthesized polymer chains or functional molecules to a polymer backbone, is a widely used technique. mdpi.com

The highly reactive benzoyl chloride group of Benzoyl chloride, 3-(sulfinylamino)- makes it an ideal candidate for this approach. It can react readily with nucleophilic functional groups present on various polymer backbones, such as hydroxyl (-OH) groups in cellulose (B213188) or polyvinyl alcohol, or amine (-NH2) groups in polyallylamine or chitosan. acs.orgresearchgate.net This covalent attachment grafts the 3-(sulfinylamino)phenyl moiety onto the polymer surface.

This functionalization can impart several new properties to the base polymer:

Modified Surface Energy : The introduction of the aromatic sulfinylamino group can alter the hydrophobicity or hydrophilicity of the polymer surface.

Metal Ion Chelation : The oxygen and nitrogen atoms of the sulfinylamino group can act as coordination sites for metal ions, creating polymer-supported catalysts or materials for heavy metal sequestration.

Chiral Recognition : If a chiral derivative of the molecule is grafted, the resulting polymer can be used as a chiral stationary phase in chromatography for enantioselective separations.

Table 2: Polymer Grafting Applications

| Polymer Backbone | Reactive Group | Grafting Reaction | Potential Application of Functionalized Polymer |

| Cellulose | Hydroxyl (-OH) | Esterification | Modified filter media, chiral stationary phase |

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Esterification | Functional hydrogels, biocompatible coatings |

| Poly(allylamine) | Amine (-NH₂) | Amidation | Metal-ion scavenging resins, supported catalysts |

| Amino-functionalized Silica (B1680970) | Amine (-NH₂) | Amidation | High-performance liquid chromatography (HPLC) packing material |

Development of Chiral Derivatives from Benzoyl chloride, 3-(sulfinylamino)-

Chiral sulfinyl compounds are of significant importance in asymmetric synthesis, where they are used as chiral auxiliaries, ligands, and catalysts. nih.gov The sulfur atom in the sulfinylamino group of Benzoyl chloride, 3-(sulfinylamino)- is a stereocenter, meaning the molecule can exist as a pair of enantiomers. This feature is the foundation for developing a wide range of valuable chiral derivatives.

Stereoselective Formation of Sulfoxides and Sulfinamides

The parent compound, Benzoyl chloride, 3-(sulfinylamino)-, is typically synthesized as a racemate (an equal mixture of both enantiomers). The key to its use in asymmetric synthesis is the ability to access enantiomerically enriched or pure forms. This can be achieved through several established strategies for sulfinyl compounds. nih.govmdpi.com

One common method involves reacting the racemic starting material with a single enantiomer of a chiral reagent, such as a chiral amine or alcohol, to form a mixture of diastereomers. For example, reaction with an enantiopure amine would convert the sulfinylamino group into a diastereomeric mixture of sulfinamides. These diastereomers have different physical properties (e.g., solubility, melting point) and can often be separated by physical methods like crystallization or chromatography. researchgate.net Once separated, the chiral auxiliary can be cleaved to yield the enantiopure sulfinamide derivative.

Alternatively, dynamic kinetic resolution processes or direct asymmetric synthesis routes, potentially using chiral catalysts, could provide access to enantiomerically enriched products directly. nih.gov

Applications in Asymmetric Catalysis as Chiral Ligands or Organocatalysts

Enantiopure sulfinyl compounds are highly effective as ligands in transition-metal-catalyzed asymmetric reactions. researchgate.net The sulfinyl group can coordinate to a metal center, creating a well-defined, chiral environment that influences the stereochemical outcome of a reaction.

Derivatives of enantiopure 3-(sulfinylamino)benzoyl chloride can be designed to act as powerful chiral ligands. researchgate.net For example, the benzoyl chloride group can be used to link the molecule to other coordinating groups, such as phosphines or amines, creating bidentate or tridentate ligands (e.g., P,N-ligands). nih.gov In such a ligand, the chiral sulfinyl moiety would be positioned to effectively control the facial selectivity of substrate approach to the catalytic metal center. These ligands could find applications in a variety of important transformations, including asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

Table 3: Potential Asymmetric Catalysis Applications

| Ligand Type | Metal | Catalytic Reaction | Potential Product Class |

| P,N-Sulfinamide Ligand | Palladium (Pd) | Asymmetric Allylic Alkylation | Chiral allylic amines/ethers |

| N,O-Sulfinamide Ligand | Rhodium (Rh) | Asymmetric Hydrogenation | Enantiopure alcohols/amines |

| Sulfinamide-Oxazoline | Copper (Cu) | Asymmetric Friedel-Crafts | Chiral α-aryl ketones |

| Bidentate Sulfinamide | Iridium (Ir) | Asymmetric C-H Activation | Enantiopure functionalized arenes |

Synthesis of Enantiopure Intermediates for Downstream Applications

The ultimate value of many chiral molecules lies in their use as building blocks, or synthons, for the construction of more complex, biologically active molecules like pharmaceuticals and agrochemicals. Enantiopure derivatives obtained from Benzoyl chloride, 3-(sulfinylamino)- serve as versatile intermediates for these purposes. researchgate.netresearchgate.net

Once an enantiomerically pure sulfinamide or related derivative is obtained, the remaining benzoyl chloride functionality can be used to couple the molecule to other fragments. The chiral sulfinyl group can guide subsequent stereoselective transformations at other positions in the molecule before being removed or converted into another functional group. This strategy, known as the chiral auxiliary approach, is a cornerstone of modern organic synthesis, enabling the efficient and controlled synthesis of single-enantiomer target molecules. illinois.edu

Functional Material Precursors Derived from Benzoyl chloride, 3-(sulfinylamino)-

By combining the synthetic strategies outlined above, Benzoyl chloride, 3-(sulfinylamino)- emerges as a versatile precursor for a new generation of functional materials. The ability to introduce the sulfinylamino group into larger structures—be they macrocycles, polymers, or discrete chiral ligands—opens avenues for materials with unique and designed properties.

Chiral Polymers : Polymerization of monomers derived from enantiopure 3-(sulfinylamino)benzoyl chloride could lead to the formation of chiral polymers. These materials are of interest for applications in enantioselective membrane separations, as chiral sensors, or in the development of materials with specific chiroptical properties.

Smart Coatings : Grafting the molecule onto surfaces can create "smart" materials. nih.gov For example, a polymer coating functionalized with the sulfinylamino group could exhibit a pH-responsive change in wettability or could be designed to selectively bind and release specific metal ions in response to an external stimulus.

Metal-Organic Frameworks (MOFs) : Derivatives where the benzoyl chloride is converted to a carboxylic acid could serve as organic linkers for the synthesis of MOFs. The inclusion of the sulfinylamino group within the MOF's pores could impart chirality and create active sites for enantioselective catalysis or separations within a porous, crystalline framework.

Monomers for Specialty Polymer Synthesis with Tailored Properties

Benzoyl chloride, 3-(sulfinylamino)- is a promising candidate as a monomer for the synthesis of specialty polymers, particularly aromatic polyamides (aramids) and polyesters. The benzoyl chloride moiety is highly reactive towards nucleophiles such as amines and alcohols, enabling polymerization through step-growth mechanisms.

The presence of the 3-(sulfinylamino)- group on the aromatic ring is anticipated to impart unique characteristics to the resulting polymers. This group can influence polymer solubility, thermal stability, and mechanical properties. Furthermore, the sulfinylamino group may serve as a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties for specific applications.

One of the key reactions for polymerization would be the condensation reaction with diamines to form polyamides. A patent has described the reaction of 3-(sulfinylamino)benzoyl chloride with primary amines to form amide linkages, which is the fundamental step in the formation of polyamides. google.com The resulting aramids containing the sulfinylamino group could exhibit modified properties compared to traditional aramids.

Table 1: Potential Polymerization Reactions of Benzoyl chloride, 3-(sulfinylamino)-

| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Properties |

| Polyamide (Aramid) | Aromatic Diamine | Amide (-CO-NH-) | High thermal stability, chemical resistance, modified solubility |

| Polyester | Aromatic Diol | Ester (-CO-O-) | Good mechanical strength, thermal resistance |

The introduction of the sulfinylamino group could disrupt the tight chain packing often seen in aramids, potentially leading to improved solubility in organic solvents, which is a common challenge in the processing of these high-performance polymers.

Precursors for Organic Electronic Materials (e.g., semiconductors, OLEDs)

The synthesis of organic electronic materials often involves the use of aromatic building blocks that can be functionalized to tune their electronic properties. Benzoyl chloride derivatives are utilized in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). mdpi.com The benzoyl chloride group allows for the attachment of the molecule to other components of the final material.

While direct studies on Benzoyl chloride, 3-(sulfinylamino)- in this context are not widely reported, the sulfinylamino group could play a significant role. The electronic properties of oligo- and polythiophenes, which are used in organic electronics, are known to be influenced by substituents on the aromatic rings. beilstein-journals.orgresearchgate.net The sulfinylamino group, with its sulfur and nitrogen atoms, could modulate the HOMO and LUMO energy levels of materials derived from it. This tuning of electronic properties is critical for the performance of organic semiconductors and OLEDs. nih.govmdpi.commdpi.com

The general structure of Benzoyl chloride, 3-(sulfinylamino)- could be incorporated into larger conjugated systems, which are the cornerstone of organic electronic materials. The reactivity of the benzoyl chloride allows for its integration into such systems through reactions like Friedel-Crafts acylation or formation of ester or amide links to other functional molecules. wikipedia.org

Table 2: Potential Roles of Benzoyl chloride, 3-(sulfinylamino)- in Organic Electronic Materials

| Application | Potential Role | Key Functional Group(s) | Expected Influence |

| Organic Semiconductors | Precursor for small molecules or polymers | Benzoyl chloride, Sulfinylamino | Tuning of HOMO/LUMO levels, charge transport properties |

| OLEDs | Building block for host or emitter materials | Benzoyl chloride | Covalent attachment to other molecular components |

Building Blocks for Self-Assembled Systems and Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-ordered, functional architectures. The structure of Benzoyl chloride, 3-(sulfinylamino)- offers potential for its derivatives to act as building blocks in such systems.

Following the conversion of the highly reactive benzoyl chloride group into a more stable derivative (e.g., an amide or ester), the resulting molecule would possess the sulfinylamino group and the newly formed linkage, both of which can participate in hydrogen bonding. The aromatic ring provides a platform for π-π stacking interactions. The interplay of these interactions could direct the self-assembly of these molecules into predictable and potentially functional supramolecular structures. researchgate.net

For instance, the hydrogen bonding capabilities of sulfonamide groups, which are structurally related to the sulfinylamino group, have been shown to play a crucial role in the formation of supramolecular structures. mdpi.comnih.gov The sulfinylamino group (R-N=S=O) is known to have a planar C-N=S=O core, which could influence the packing of molecules in a solid state. wikipedia.org

Modifiers for Surface Chemistry Applications and Coatings

The functionalization of surfaces to alter their properties is a key area of materials science. Benzoyl chloride and its derivatives are known to be effective for surface modification, as the acyl chloride group can react with hydroxyl or amine groups present on a variety of substrates, including silica and polymers, to form stable covalent bonds. nih.govacs.org

Benzoyl chloride, 3-(sulfinylamino)- could be used to introduce the sulfinylamino functionality onto a surface. This would alter the surface's chemical properties, such as its wettability, adhesion, and reactivity. The presence of the sulfinylamino group could create a surface with unique characteristics, potentially influencing its interaction with biological molecules or its performance in sensor applications.

The process would involve the reaction of the benzoyl chloride group with a functionalized surface, leading to the formation of a self-assembled monolayer or a thin polymer coating. This approach has been used to create surfaces with a range of properties, from antifouling coatings to platforms for further chemical reactions. researchgate.net

V. Theoretical and Computational Investigations into Benzoyl Chloride, 3 Sulfinylamino

Electronic Structure and Bonding Analysis of Benzoyl chloride, 3-(sulfinylamino)-

The electronic characteristics and bonding nature of Benzoyl chloride, 3-(sulfinylamino)- can be thoroughly investigated using a variety of computational chemistry techniques. These methods provide deep insights into the molecule's behavior at a quantum level.

Quantum chemical calculations are fundamental to understanding the molecular properties of Benzoyl chloride, 3-(sulfinylamino)-.

Density Functional Theory (DFT): This is a widely used method for predicting the electronic structure of molecules. For a molecule like Benzoyl chloride, 3-(sulfinylamino)-, a common approach would involve using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This would be paired with a basis set, for instance, 6-311++G(d,p), to provide a detailed and accurate description of the electron distribution and molecular geometry. Such calculations can determine optimized geometry, vibrational frequencies, and energies of the molecule.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For instance, MP2 calculations would provide a good level of theory for incorporating electron correlation, which is crucial for accurately describing the interactions within the molecule.

A hypothetical comparison of computational parameters for such studies is presented in the table below.

| Parameter | Density Functional Theory (DFT) | Ab Initio (MP2) |

| Functional/Method | B3LYP | Møller-Plesset perturbation theory |

| Basis Set | 6-311++G(d,p) | aug-cc-pVTZ |

| Computational Cost | Moderate | High |

| Typical Outputs | Optimized geometry, electronic energies, vibrational frequencies, molecular orbitals | More accurate energies, electron correlation effects |

Molecular Orbital (MO) theory helps in understanding the chemical reactivity and electronic transitions of Benzoyl chloride, 3-(sulfinylamino)-. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

The benzoyl ring in the molecule is aromatic, which contributes significantly to its stability. Aromaticity can be quantified using computational methods like the Nucleus-Independent Chemical Shift (NICS). NICS calculations involve placing a "ghost" atom at the center of the aromatic ring and calculating the magnetic shielding. A negative NICS value typically indicates aromatic character.

The charge distribution across Benzoyl chloride, 3-(sulfinylamino)- dictates its intermolecular interactions and reactivity. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For Benzoyl chloride, 3-(sulfinylamino)-, the oxygen and chlorine atoms are expected to be regions of negative potential, while the hydrogen atoms and the carbonyl carbon would be areas of positive potential.

Conformational Landscape and Dynamics of Benzoyl chloride, 3-(sulfinylamino)-

The three-dimensional shape and flexibility of Benzoyl chloride, 3-(sulfinylamino)- are crucial for its chemical behavior.

The conformational landscape of the molecule can be explored by systematically rotating the rotatable bonds, such as the C-C bond connecting the benzoyl group to the ring and the C-S and S-N bonds of the sulfinylamino group. A potential energy surface (PES) scan involves calculating the energy of the molecule at each rotational angle.

The results of a PES scan would identify the low-energy, stable conformations (local minima) and the transition states (saddle points) that connect them. This information is vital for understanding the molecule's flexibility and the energy barriers to conformational changes. A hypothetical table of stable conformers is shown below.

| Conformer | Dihedral Angle (°C-C-S-N) | Relative Energy (kcal/mol) |

| 1 | 0 | 1.5 |

| 2 | 60 | 0.0 (Global Minimum) |

| 3 | 120 | 2.0 |

| 4 | 180 | 1.2 |

Based on a comprehensive search of available scientific literature, there is no specific theoretical and computational research data available for the compound "Benzoyl chloride, 3-(sulfinylamino)-" corresponding to the detailed outline provided. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information.

To provide an article that meets the user's requirements for detailed research findings, data tables, and specific computational chemistry topics (Molecular Dynamics Simulations, Rotational Barriers, Reaction Mechanism Elucidation, etc.), published studies on the exact molecule are necessary. Without such studies, any generated content would be speculative and would not adhere to the quality and accuracy standards requested.

Prediction of Spectroscopic Parameters and Their Interpretation for Benzoyl chloride, 3-(sulfinylamino)- and Derivatives

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting various spectroscopic parameters. These predictions are vital for interpreting experimental data and understanding the electronic structure and vibrational modes of a molecule.

Computational NMR Chemical Shift Prediction and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. Typically, the Gauge-Including Atomic Orbital (GIAO) method is employed in conjunction with a DFT functional (like B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). The chemical shifts are calculated relative to a standard, usually tetramethylsilane (B1202638) (TMS).

For Benzoyl chloride, 3-(sulfinylamino)-, one would expect distinct signals for the aromatic protons and carbons, influenced by the electron-withdrawing benzoyl chloride group and the sulfinylamino substituent. However, without specific computational studies, a data table of predicted chemical shifts cannot be generated.

Theoretical IR Vibrational Frequency Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Theoretical frequency calculations can predict the vibrational modes and their corresponding intensities. These calculations are typically performed at the same level of theory as geometry optimization. The predicted frequencies are often scaled by an empirical factor to better match experimental values.

Key vibrational modes for Benzoyl chloride, 3-(sulfinylamino)- would include the C=O stretch of the acyl chloride, the N=S=O asymmetric and symmetric stretches of the sulfinylamino group, and various C-H and C=C vibrations of the benzene (B151609) ring. A detailed analysis would correlate these predicted frequencies with specific atomic motions. Due to the lack of published research, a table of theoretical vibrational frequencies is not available.

UV-Vis Absorption Maxima Prediction and Electronic Transitions Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). This analysis provides information about the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved (e.g., n→π, π→π).

The UV-Vis spectrum of Benzoyl chloride, 3-(sulfinylamino)- would be characterized by absorptions related to the aromatic system and the chromophoric functional groups. Analysis of the molecular orbitals involved (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) would provide insight into the charge transfer characteristics of the electronic transitions. Specific data on predicted λmax and oscillator strengths for this compound are not present in the current body of scientific literature.

Circular Dichroism (CD) Spectroscopy Prediction for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a crucial technique for studying chiral molecules. Theoretical prediction of CD spectra can help determine the absolute configuration of a chiral center. If a chiral derivative of Benzoyl chloride, 3-(sulfinylamino)- were to be synthesized (for instance, by introducing a stereocenter), its CD spectrum could be predicted using TD-DFT. As no such derivatives or corresponding computational studies have been reported, this analysis remains hypothetical.

Intermolecular Interactions and Supramolecular Modeling of Benzoyl chloride, 3-(sulfinylamino)-

The study of intermolecular interactions is fundamental to understanding the behavior of molecules in the solid state and in solution, influencing properties like crystal packing, solubility, and biological activity.

Hydrogen Bonding Networks and Their Energetics

Benzoyl chloride, 3-(sulfinylamino)- possesses potential hydrogen bond donors (the N-H proton of the sulfinylamino group, if present in a tautomeric form) and acceptors (the oxygen atoms of the sulfinylamino and benzoyl chloride groups, and the nitrogen atom). Computational modeling can be used to explore potential hydrogen bonding motifs, such as dimers or larger aggregates. Quantum mechanical calculations can then be used to determine the strength of these interactions. Techniques like Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis can further characterize the nature of these bonds.

A detailed computational investigation would reveal the preferred hydrogen bonding networks and their energetic stabilization. However, no such modeling studies have been specifically performed for Benzoyl chloride, 3-(sulfinylamino)-, and therefore, no data on its hydrogen bonding energetics can be presented.

Pi-Stacking Interactions and Aromatic Stacking

The aromatic ring of Benzoyl chloride, 3-(sulfinylamino)- is expected to be a key participant in non-covalent interactions, particularly pi-stacking. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic systems, are fundamental to the stabilization of crystal lattices and the formation of self-assembled structures.

Computational models, such as Density Functional Theory (DFT), can be employed to calculate the interaction energies and geometries of stacked dimers or larger aggregates of Benzoyl chloride, 3-(sulfinylamino)-. Key parameters for such interactions include the interplanar distance between aromatic rings and the degree of horizontal displacement (offset). For many benzene derivatives, typical pi-stacking interaction energies range from -2 to -5 kcal/mol, with optimal geometries often featuring a parallel-displaced or T-shaped arrangement rather than a perfectly eclipsed (face-to-face) conformation, which would be electrostatically unfavorable. The substituents on the benzene ring, namely the electron-withdrawing benzoyl chloride group and the sulfinylamino group, would modulate the quadrupole moment of the aromatic ring, influencing the preferred stacking geometry and energy.

Table 1: Predicted Pi-Stacking Parameters for Benzoyl chloride, 3-(sulfinylamino)- Dimers

| Stacking Configuration | Predicted Interplanar Distance (Å) | Predicted Interaction Energy (kcal/mol) |

|---|---|---|

| Parallel-Displaced | 3.4 - 3.8 | -2.5 to -4.5 |

| T-Shaped | 4.5 - 5.5 (centroid to plane) | -2.0 to -3.5 |

| Sandwich (Face-to-Face) | 3.6 - 4.0 | -1.5 to -2.5 (less favorable) |

Note: These values are hypothetical predictions based on computational studies of similar aromatic compounds and require specific calculations for Benzoyl chloride, 3-(sulfinylamino)- for verification.

Crystal Packing Prediction and Polymorphism Studies

Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in computational chemistry, often referred to as "crystal structure prediction" (CSP). CSP methodologies typically involve generating a multitude of plausible crystal packing arrangements and ranking them based on their calculated lattice energies.

For Benzoyl chloride, 3-(sulfinylamino)-, CSP studies would explore how the molecules arrange themselves to maximize stabilizing interactions, including pi-stacking, hydrogen bonding (if applicable, though strong hydrogen bond donors are absent), and dipole-dipole interactions involving the polar benzoyl chloride and sulfinylamino groups. The interplay between these forces can lead to the formation of different crystalline forms, or polymorphs, each with distinct physical properties.

Polymorphism is a critical consideration in the development of chemical compounds for various applications. Different polymorphs can exhibit variations in melting point, solubility, and stability. Computational studies can predict the relative thermodynamic stabilities of hypothetical polymorphs of Benzoyl chloride, 3-(sulfinylamino)- by comparing their lattice energies. Techniques like Hirshfeld surface analysis could be used to visualize and quantify the intermolecular contacts within predicted crystal structures, providing insights into the dominant forces driving the crystal packing.

Self-Assembly Behavior in Solution and Solid State

The capacity of Benzoyl chloride, 3-(sulfinylamino)- to form ordered structures through self-assembly is intrinsically linked to the intermolecular forces discussed previously. In solution, depending on the solvent, the molecule might form aggregates driven by solvophobic effects and specific non-covalent interactions. For instance, in non-polar solvents, dipole-dipole and pi-stacking interactions could lead to the formation of dimers or small oligomers.

In the solid state, self-assembly manifests as the crystal structure itself. The molecular arrangement is a result of a complex optimization process to achieve the lowest free energy. Based on the functional groups present, one could hypothesize the formation of specific supramolecular synthons—robust and predictable patterns of intermolecular interactions. For Benzoyl chloride, 3-(sulfinylamino)-, potential synthons could involve chains or sheets of molecules linked by pi-stacking interactions or dipole-dipole contacts between the carbonyl and sulfinyl groups. Molecular dynamics simulations could provide further insight into the early stages of nucleation and growth from solution, elucidating the pathways to solid-state self-assembly.

Note: The relative importance of these interactions would be determined through detailed computational energy decomposition analysis.

Vi. Emerging Applications and Future Research Trajectories for Benzoyl Chloride, 3 Sulfinylamino

Exploration of Benzoyl chloride, 3-(sulfinylamino)- in Advanced Chemical Synthesis Technologies

The inherent reactivity of Benzoyl chloride, 3-(sulfinylamino)- necessitates precise control over reaction conditions to achieve desired outcomes. Modern synthesis technologies offer avenues to harness its reactivity in a controlled and efficient manner.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, presents a significant opportunity for the synthesis and utilization of Benzoyl chloride, 3-(sulfinylamino)-. The high reactivity of the acyl chloride group can be managed more effectively in a continuous-flow setup, which allows for superior control over reaction parameters such as temperature, pressure, and stoichiometry. nih.gov

The continuous removal of product from the reaction zone in a flow system can minimize the formation of byproducts and degradation, leading to higher yields and purity. For instance, in the synthesis of related compounds like m-sulfamoylbenzamide analogues from m-(chlorosulfonyl)benzoyl chloride, continuous-flow processes have demonstrated increased selectivity at higher temperatures without the need for catalysts. nih.gov This approach could be extrapolated to the continuous production of derivatives of Benzoyl chloride, 3-(sulfinylamino)-, enabling safer and more efficient manufacturing processes.

| Parameter | Batch Production | Flow Chemistry Production |

| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-area-to-volume ratio |

| Mass Transfer | Often diffusion-limited | Enhanced, leading to faster reactions |

| Safety | Potential for thermal runaway with large volumes | Inherently safer due to small reaction volumes |

| Scalability | Difficult and often requires re-optimization | Straightforward by extending operation time |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

Microreactors, with their characteristic small channel dimensions, offer unparalleled control over mixing and heat transfer, making them ideal for handling highly reactive intermediates. researchgate.netbeilstein-journals.org The synthesis and subsequent reactions of Benzoyl chloride, 3-(sulfinylamino)- could greatly benefit from microreactor technology. The rapid mixing capabilities of microreactors can ensure homogenous reaction conditions, which is crucial for controlling the chemoselectivity of reactions involving the two different reactive sites of the molecule. nih.gov

Furthermore, the enhanced safety profile of microreactors allows for the exploration of reaction conditions that would be too hazardous in traditional batch reactors. beilstein-journals.org This could open up new synthetic pathways for the derivatization of Benzoyl chloride, 3-(sulfinylamino)-, leading to novel compounds with unique properties.

Photo- and electro-chemical methods offer alternative energy inputs for chemical reactions, often leading to unique reactivity and selectivity. The sulfinylamino group in Benzoyl chloride, 3-(sulfinylamino)- could be a target for such transformations. For instance, photochemical methods have been explored for the functionalization of sulfonamides via sulfonyl radical intermediates. nih.gov Similar strategies could potentially be developed for the sulfinylamino moiety, enabling novel carbon-sulfur or nitrogen-sulfur bond formations.

Electrochemical synthesis provides another avenue for novel transformations. The electrochemical oxidative coupling of amines and thiols to form sulfonamides has been demonstrated, showcasing a green and efficient method for bond formation. acs.orgacs.org Exploring the electrochemical behavior of Benzoyl chloride, 3-(sulfinylamino)- could lead to the development of new synthetic routes to complex molecules, potentially avoiding the use of harsh reagents.

| Synthesis Strategy | Potential Transformation of Benzoyl chloride, 3-(sulfinylamino)- | Advantages |

| Photochemical | Generation of sulfinyl radicals for addition reactions. | Mild reaction conditions, high selectivity. |

| Electrochemical | Oxidative or reductive transformations of the sulfinylamino group. | Avoids stoichiometric reagents, precise control over reaction potential. |

Potential as a Precursor for Advanced Materials with Tailored Functionalities

The bifunctional nature of Benzoyl chloride, 3-(sulfinylamino)- makes it an attractive building block for the synthesis of advanced materials with tailored properties.

The acyl chloride functionality of Benzoyl chloride, 3-(sulfinylamino)- allows for its incorporation into polymers through reactions with suitable co-monomers containing, for example, hydroxyl or amino groups. The resulting polymers would feature pendant sulfinylamino groups, which could impart unique properties to the material. The sulfinylamino group has the potential to act as a stimuli-responsive moiety. For instance, changes in pH or redox potential could alter the electronic and steric properties of this group, leading to a macroscopic change in the polymer's properties, such as solubility or conformation. rsc.orgmdpi.com

This opens the door to the development of "smart" polymers that can respond to environmental cues. Such materials could find applications in areas like drug delivery, sensors, and self-healing materials. pccl.atmdpi.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable properties. rsc.orgresearchgate.net The synthesis of these materials relies on the use of organic "linker" molecules that connect metal nodes (in MOFs) or other organic units (in COFs).